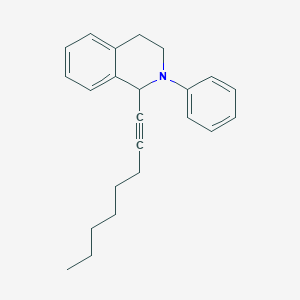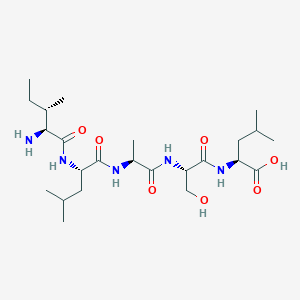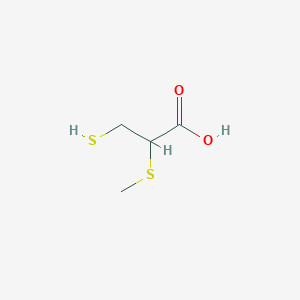![molecular formula C51H69Br3O3 B14211013 1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} CAS No. 593156-87-7](/img/structure/B14211013.png)
1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three propane-2,2-diyl groups, each further substituted with a 4-[(6-bromohexyl)oxy]benzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} typically involves multiple steps, starting with the preparation of the core benzene ring substituted with propane-2,2-diyl groups. This can be achieved through Friedel-Crafts alkylation reactions, where benzene is reacted with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Subsequently, the 4-[(6-bromohexyl)oxy]benzene groups are introduced through nucleophilic substitution reactions. This involves reacting the intermediate compound with 6-bromohexanol in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the bromo groups to corresponding alcohols.
Substitution: The bromo groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-chlorohexyl)oxy]benzene}
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-iodohexyl)oxy]benzene}
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-fluorohexyl)oxy]benzene}
Uniqueness
The uniqueness of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} lies in its specific substitution pattern and the presence of bromo groups, which can impart distinct reactivity and properties compared to its chloro, iodo, or fluoro analogs. This makes it a valuable compound for various applications where such properties are desirable.
Properties
CAS No. |
593156-87-7 |
|---|---|
Molecular Formula |
C51H69Br3O3 |
Molecular Weight |
969.8 g/mol |
IUPAC Name |
1,3,5-tris[2-[4-(6-bromohexoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C51H69Br3O3/c1-49(2,40-19-25-46(26-20-40)55-34-16-10-7-13-31-52)43-37-44(50(3,4)41-21-27-47(28-22-41)56-35-17-11-8-14-32-53)39-45(38-43)51(5,6)42-23-29-48(30-24-42)57-36-18-12-9-15-33-54/h19-30,37-39H,7-18,31-36H2,1-6H3 |
InChI Key |
OVDLVCVEHZMLGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCCCBr)C2=CC(=CC(=C2)C(C)(C)C3=CC=C(C=C3)OCCCCCCBr)C(C)(C)C4=CC=C(C=C4)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)

![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
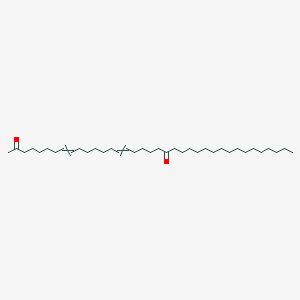
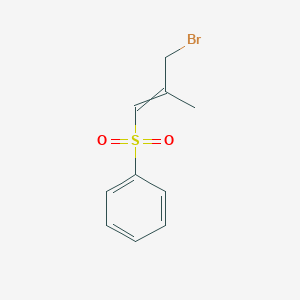
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
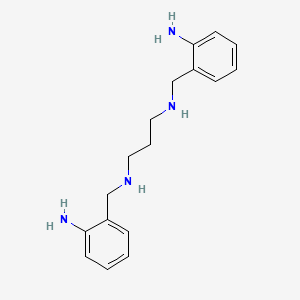
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole](/img/structure/B14210959.png)
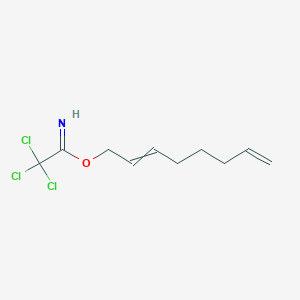
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
